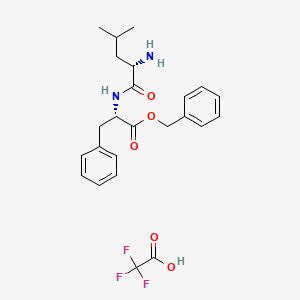

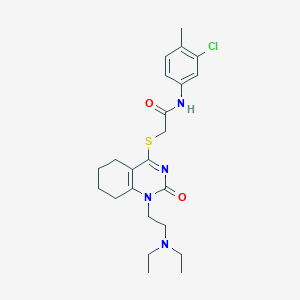

![molecular formula C22H22N2O3S2 B2627924 4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide CAS No. 923387-34-2](/img/structure/B2627924.png)

4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide” is a complex organic molecule. It contains a benzylthio group, a dihydrobenzo[b][1,4]dioxin ring, and a thiazol ring. These structural components suggest that it might have interesting chemical and biological properties .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antimicrobial Activity

A study highlighted the environmentally benign procedure under microwave irradiation to synthesize 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. These compounds, structurally related to the target molecule, showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Antitumor and Anticancer Activities

Another area of application is in the synthesis of novel compounds for antitumor and anticancer activities. Compounds with benzothiazole and dihydrobenzo[b][1,4]thiazepine moieties have been evaluated for their potential in treating various cancer types. A notable study synthesized a series of compounds that exhibited promising antitumor activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, demonstrating the potential of similar compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, et al., 2010).

Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment

Compounds bearing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors, with some derivatives showing highly potent DPP-IV inhibitory activity. This suggests a promising avenue for the development of new treatments for type 2 diabetes. For example, a study presented a compound that significantly reduced blood glucose excursion in an oral glucose tolerance test, highlighting the potential for diabetes management (Nitta, Fujii, Sakami, et al., 2008).

Synthesis of Cyclic Sulfonamides

Research into the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions involves compounds with structural similarities to the target molecule. These studies contribute to the development of new pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Greig, Tozer, & Wright, 2001).

Propiedades

IUPAC Name |

4-benzylsulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c25-21(7-4-12-28-14-16-5-2-1-3-6-16)24-22-23-18(15-29-22)17-8-9-19-20(13-17)27-11-10-26-19/h1-3,5-6,8-9,13,15H,4,7,10-12,14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPPXWIRQSHBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)

![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine](/img/structure/B2627849.png)

![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)

![(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2627854.png)

![prop-2-en-1-yl N-[(prop-2-en-1-yloxy)carbonyl]carbamate](/img/structure/B2627857.png)

![Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate](/img/structure/B2627860.png)